molecular formula C9H16Cl2O6P2 B13814878 2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-bis(2-chloroethoxy)- CAS No. 60860-22-2

2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-bis(2-chloroethoxy)-

Cat. No.: B13814878
CAS No.: 60860-22-2
M. Wt: 353.07 g/mol
InChI Key: DNRRTXPAUIIZED-UHFFFAOYSA-N
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Description

3,9-bis(2-chloroethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane is a complex organic compound characterized by its unique spiro structure. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional arrangements. The presence of phosphorus and chlorine atoms in its structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-bis(2-chloroethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of pentaerythritol with phosphorus trichloride and ethylene oxide in the presence of a base. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,9-bis(2-chloroethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phosphorus atoms can be oxidized to form phosphine oxides.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidates, while oxidation reactions can produce phosphine oxides .

Scientific Research Applications

3,9-bis(2-chloroethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,9-bis(2-chloroethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of phosphorus atoms allows it to participate in phosphorylation reactions, which are crucial in various biological processes. Additionally, the chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 3,9-bis(trichloromethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
  • 3,9-bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
  • 3,9-di(furan-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane

Uniqueness

What sets 3,9-bis(2-chloroethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane apart from similar compounds is its specific combination of chlorine and phosphorus atoms, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

60860-22-2

Molecular Formula

C9H16Cl2O6P2

Molecular Weight

353.07 g/mol

IUPAC Name

3,9-bis(2-chloroethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

InChI

InChI=1S/C9H16Cl2O6P2/c10-1-3-12-18-14-5-9(6-15-18)7-16-19(17-8-9)13-4-2-11/h1-8H2

InChI Key

DNRRTXPAUIIZED-UHFFFAOYSA-N

Canonical SMILES

C1C2(COP(O1)OCCCl)COP(OC2)OCCCl

Origin of Product

United States

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